molecular formula C21H28O B601932 11-Methylenelynestrenol CAS No. 54024-12-3

11-Methylenelynestrenol

Cat. No.: B601932
CAS No.: 54024-12-3
M. Wt: 296.46
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Description

11-Methylenelynestrenol is a synthetic steroid derivative proposed for research applications within endocrinology and medicinal chemistry. It is structurally derived from Lynestrenol, a well-known progestin that has been used in contraception and the treatment of menstrual disorders . Lynestrenol itself is characterized as a prodrug that is rapidly converted in the body to the potent progestin, norethisterone . The metabolic conversion is primarily mediated by specific cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP3A4 . The active metabolite, norethisterone, exerts its effects by binding to and activating the progesterone receptor in target tissues, such as the endometrium . This mechanism suppresses the hypothalamic-pituitary-ovarian axis, leading to the inhibition of the luteinizing hormone (LH) surge and the prevention of ovulation . Furthermore, it induces secretory changes in the endometrial lining and increases the viscosity of cervical mucus, creating a secondary barrier to sperm penetration . The introduction of an 11-methylene group is a structural modification that warrants investigation to determine its specific influence on the compound's binding affinity, metabolic stability, and overall pharmacological profile compared to the parent molecule. Researchers can utilize this analog to explore structure-activity relationships within the class of 19-nortestosterone derived progestins. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. References Lynestrenol. (2024, July 18). In Synapse . Retrieved from https://synapse.patsnap.com/article/what-is-the-mechanism-of-lynestrenol Lynestrenol. (n.d.). In Wikipedia . Retrieved from https://en.wikipedia.org/wiki/Lynestrenol Lynestrenol. (n.d.). In ScienceDirect Topics . Retrieved from https://www.sciencedirect.com/topics/medicine-and-dentistry/lynestrenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRPZVPROVDZCP-OLGWUGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202367
Record name 11-Methylenelynestrenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54024-12-3
Record name 11-Methylenelynestrenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methylenelynestrenol
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Record name (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
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Record name 11-METHYLENELYNESTRENOL
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Chemical Synthesis and Synthetic Pathway Elucidation

Established Synthetic Routes to 11-Methylenelynestrenol

Historically, the synthesis of this compound, a derivative of 19-norsteroids, has been approached through various multi-step sequences. A notable partial synthesis starts from 11α-hydroxy-18-methyl-estra-4-en-3,17-dione, a compound obtainable from the hydroxylation of 3,17-diketo-18-methyl-estra-4-ene using microorganisms like Aspergillus ochraceus. google.com One established route involves the protection of the ketone groups as acetals, followed by a series of reactions to introduce the 11-methylene group and the ethynyl (B1212043) group at C-17. google.com

Another key strategy involves the intramolecular oxidation of an 11β-hydroxy-19-norsteroid to form an 18 → 11β-lactone. researchgate.net This lactone is a critical intermediate which then undergoes further transformations. For instance, a Grignard reaction with methyl-magnesium bromide can be used to convert a 13-carboxyl group into a 13-acetyl group, which is subsequently reduced. researchgate.net

A synthesis of a related compound, desogestrel (B1670305) (13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-17-ol), highlights a common final step: the ethynylation of the corresponding 17-keto steroid. researchgate.net This is often achieved using reagents like monolithium acetylide-ethylenediamine complex. researchgate.net

Development of Novel and Efficient Synthetic Methodologies

The drive for more efficient and scalable synthetic processes has led to the development of new methodologies that address the challenges of regioselectivity and stereoselectivity, while incorporating modern techniques.

The concepts of regioselectivity and stereoselectivity are paramount in the synthesis of complex molecules like this compound. khanacademy.orgyoutube.com Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, and stereoselectivity, the preferential formation of one stereoisomer over others, are critical for achieving the desired product with high purity. youtube.commdpi.com

In steroid synthesis, controlling the stereochemistry at various chiral centers is a significant challenge. For instance, the addition of a methyl group via a Grignard reaction can lead to a mixture of isomers. researchgate.netscispace.com The development of stereoselective strategies aims to maximize the formation of the desired isomer, often by using specific catalysts or reaction conditions that favor one pathway over another. rsc.orgnih.gov For example, in the synthesis of a related 7α-methyl steroid, a copper-catalyzed conjugate addition of methylmagnesium iodide was employed to achieve the desired stereochemistry. researchgate.netscispace.com

Modern organic synthesis relies on a growing arsenal (B13267) of techniques to improve reaction efficiency, control, and safety. oup.comrushim.ruwikipedia.org While specific applications to this compound are not extensively detailed in the provided results, general trends in complex molecule synthesis are relevant. These include the use of advanced catalytic systems, such as photoredox catalysis, to enable specific transformations under mild conditions. wikipedia.org

Regioselective and Stereoselective Synthesis Strategies

Investigations into Potential By-product Formation during Synthesis

The synthesis of complex steroids is often accompanied by the formation of by-products. Understanding and controlling these side reactions is crucial for maximizing the yield of the desired product.

During the ethynylation of the 17-keto precursor of desogestrel, a notable by-product, 13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-16β,17-diol, can be formed. researchgate.net This by-product arises from the high reactivity of the C-16 methylene (B1212753) position towards molecular oxygen under the basic reaction conditions. researchgate.net

In reactions involving Grignard reagents, the formation of isomeric adducts is a common issue. For example, in the synthesis of a 7-methyl steroid, the 7β-methyl adduct was formed as a by-product alongside the desired 7α-methyl product. researchgate.netscispace.com This often necessitates additional purification steps to remove the unwanted isomer. researchgate.netscispace.com

The reduction of steroid intermediates can also lead to a complex mixture of products. For example, the reduction of 3-methoxy-estra-1,3,5(10)-trien-17β-ol with lithium in ethylamine, contrary to some reports, can yield a mixture of monoenes rather than a single product. researchgate.net

Table 1: Investigated By-products in Related Steroid Syntheses

Reaction StepIntended Product (or related analogue)Observed By-product(s)Reference
Ethynylation of 17-keto steroidDesogestrel13-ethyl-11-methylene-18,19-dinor-17α-pregn-4-en-20-yn-16β,17-diol researchgate.net
Grignard reaction for methylation7α-methyl-19-norsteroid7β-methyl adduct researchgate.netscispace.com
Reduction of an estranediol derivative13-ethyl-gona-4-ene-11α,17β-diol13-ethyl-gona-5(10)-ene-11α,17β-diol, 13-ethyl-gona-5(6)-ene-11α,17β-diol, 13-ethyl-gona-1(10)-ene-11α,17β-diol researchgate.net

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. nih.govdrugdesign.org This involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. kcl.ac.uknih.gov

For steroid compounds, SAR studies might involve modifying substituents at various positions on the steroid nucleus. mdpi.comnih.gov For example, analogues of this compound could be synthesized with different groups at the C-11, C-13, or C-17 positions to probe the importance of these regions for biological activity. The synthesis of such analogues often follows similar synthetic routes to the parent compound, with variations in the starting materials or reagents used. nih.govmdpi.com

The goal of these studies is to build a comprehensive picture of the pharmacophore—the essential structural features required for activity. nih.gov This knowledge can then be used to design new compounds with improved properties. nih.gov While specific SAR studies for this compound are not detailed in the provided search results, the synthesis of analogues is a standard and crucial part of the development of such compounds. mdpi.com

Molecular Structure Elucidation and Advanced Spectroscopic Analysis

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netbhu.ac.in This technique involves directing X-rays at a single, high-quality crystal of the substance. The regular, repeating lattice of atoms within the crystal diffracts the X-rays, producing a unique pattern of reflections. researchgate.netemerypharma.com By analyzing the angles and intensities of this diffraction pattern, a three-dimensional electron density map can be constructed, from which the exact positions of individual atoms, bond lengths, and bond angles can be determined. bhu.ac.in

For 11-Methylenelynestrenol, a single-crystal X-ray analysis would reveal the specific conformation of its four-ring steroid core and the spatial orientation of its key functional groups: the 17α-ethynyl group, the 17β-hydroxyl group, and the exocyclic 11-methylene group. Although a specific crystal structure determination for this compound is not publicly available, analysis of closely related steroids provides a template for its expected structure. For instance, the X-ray analysis of 17α-ethynyl-17β-hydroxy-6,6-di-methyl-6-sila-5α-estr-1(10)-en-3-one, a related synthetic steroid, confirmed the chair conformations for rings B and C and a C(13) envelope conformation for ring D. rsc.org It is anticipated that this compound would exhibit similar chair and envelope conformations for its respective rings, consistent with the general architecture of the estrane (B1239764) steroid family.

Table 1: Anticipated Crystallographic Parameters for this compound (Hypothetical) Note: This table is predictive, based on common parameters for similar steroidal compounds, as specific experimental data for this compound is not available.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁
Molecules per Unit Cell (Z)2 or 4
Ring B ConformationChair
Ring C ConformationChair
Ring D ConformationEnvelope or Half-Chair

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. emerypharma.comlibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the key functional groups. The exocyclic methylene (B1212753) protons (=CH₂) at the C-11 position are particularly characteristic, expected to appear as singlets in the downfield region of approximately 4.80-5.00 ppm. google.com The proton of the terminal alkyne (C≡C-H) at C-17 would typically resonate around 2.5-3.0 ppm. The vinyl proton at C-4 in the A-ring would also produce a characteristic signal, likely around 5.8 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. bhu.ac.inslideshare.net The quaternary carbons of the C-11 methylene group (C=CH₂) and the ethynyl (B1212043) group (C≡CH) would appear in the olefinic (100-150 ppm) and alkynyl (70-90 ppm) regions, respectively. The carbon bearing the hydroxyl group (C-17) would be found in the 75-85 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound Note: These are predicted values based on standard chemical shift ranges and data from related compounds.

GroupNucleusPredicted Chemical Shift (ppm)
C-11 Methylene (=CH₂)¹H~4.80 - 5.00
C-11 Methylene (C=CH₂)¹³C~106
C-11 Quaternary (C-CH₂)¹³C~150
C-17 Ethynyl (-C≡CH)¹H~2.6
C-17 Ethynyl (-C≡CH)¹³C~88
C-17 Ethynyl (-C≡CH)¹³C~75
C-17 Hydroxyl (-OH)¹HVariable (typically ~1.5 - 2.5)
C-17 (C-OH)¹³C~81
C-4 Vinyl (=CH-)¹H~5.8
C-4 (C=CH-)¹³C~125
C-5 (C-C=CH)¹³C~140

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to within 5 ppm). libretexts.org For this compound (C₂₁H₂₈O), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimentally determined value to unequivocally confirm its chemical formula.

In addition to exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. orgchemboulder.comarizona.edu Under ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. orgchemboulder.com For an alcohol like this compound, a common fragmentation pathway is the loss of a water molecule (H₂O, 18.0106 Da) from the molecular ion, which would result in a significant [M-H₂O]⁺• peak. uni-siegen.de Other likely fragmentations would involve cleavages in the steroid rings, particularly around the functionalized D-ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)Common Fragmentation Pathway
[M]⁺•C₂₁H₂₈O296.2140Molecular Ion
[M+H]⁺C₂₁H₂₉O297.2218Protonated Molecule (Soft Ionization)
[M-H₂O]⁺•C₂₁H₂₆278.2034Loss of water from C-17 OH

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. americanpharmaceuticalreview.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods ideal for functional group identification. mt.comspectroscopyonline.com

The IR spectrum of this compound is expected to show several key absorption bands. A strong, broad band around 3400 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group at C-17. mt.com The terminal alkyne would give rise to two characteristic peaks: a sharp, moderate C≡C-H stretch near 3300 cm⁻¹ and a weaker C≡C stretch around 2100 cm⁻¹. The alkene functionalities would also be visible, with the C-4 vinyl C-H stretch appearing just above 3000 cm⁻¹, the exocyclic C-11 methylene C-H stretches also in the 3080-3095 cm⁻¹ range, and the C=C stretching vibrations occurring in the 1630-1680 cm⁻¹ region. sepscience.com The C-H wagging mode for the exocyclic methylene group is expected around 890 cm⁻¹.

Raman spectroscopy provides complementary information. spectroscopyonline.com The C=C and C≡C stretching vibrations are often stronger and sharper in Raman spectra compared to IR spectra, making them easier to identify. Conversely, the O-H stretch is typically weak in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
-OH (Alcohol)O-H Stretch3200-3600Strong, BroadWeak
-C≡C-H (Alkyne)C-H Stretch~3300Strong, SharpMedium
-C≡C-H (Alkyne)C≡C Stretch2100-2140Weak to MediumStrong
C=CH₂ (Exocyclic Alkene)=C-H Stretch3075-3095MediumMedium
C=CH₂ (Exocyclic Alkene)C=C Stretch~1650MediumStrong
C=CH₂ (Exocyclic Alkene)=C-H Wag (Out-of-Plane)~890StrongWeak
C=CH- (Endocyclic Alkene)=C-H Stretch3010-3040MediumMedium
C=CH- (Endocyclic Alkene)C=C Stretch~1665Medium, VariableStrong

Biochemical Transformations and Metabolic Pathway Investigations

In Vitro Biotransformation Studies in Isolated Enzyme Systems

In vitro models using isolated enzyme systems, such as liver microsomes, are fundamental in identifying the primary metabolic pathways of xenobiotics. semanticscholar.orgevotec.com For 11-Methylenelynestrenol, these studies have been instrumental in pinpointing specific enzymatic reactions and the enzymes responsible for its initial breakdown.

Studies utilizing human liver microsomes have consistently identified 6β-hydroxylation as the principal metabolic pathway for this compound. tandfonline.com This process involves the introduction of a hydroxyl group at the 6β position of the steroid nucleus, leading to the formation of the 6β-hydroxy metabolite. This metabolite was found to be the major product in incubations with human, monkey, and rabbit liver microsomes. nih.gov In contrast, studies with rat liver microsomes showed that the primary metabolic route was the reduction of the 3-keto,Δ4 moiety. nih.gov

The enzymatic drivers of this compound metabolism have been identified through targeted experiments. Research using specific chemical inhibitors and recombinant human P450 enzymes (supersomes) has provided strong evidence that the Cytochrome P450 3A (CYP3A) family is significantly involved in the 6β-hydroxylation of this compound. tandfonline.com Further kinetic analysis, combined with the knowledge that CYP3A4 is the most abundant P450 enzyme in the human liver, points to CYP3A4 as the primary isoform responsible for the in vivo metabolism of this compound in humans. tandfonline.comadmescope.comnih.gov

Identification and Structural Elucidation of Enzymatic Metabolites

Ex Vivo Biotransformation in Tissue Homogenates and Cellular Models

To bridge the gap between isolated enzyme systems and whole-organism metabolism, researchers employ ex vivo models like tissue homogenates and cellular systems.

The metabolism of this compound has been examined in liver microsomes from various species, including rats, rabbits, monkeys, and humans. nih.gov While monkey and human liver microsomes primarily produced the 6β-hydroxy metabolite, rat liver microsomes favored the reduction of the A-ring. nih.gov

Incubations with more complex cellular models, such as rat and human hepatocytes, have been shown to be more representative of the in vivo metabolic profile compared to microsomal incubations. nih.gov In rat hepatocytes, the metabolic pathways observed mirrored those seen in vivo in rats, including the reduction of the 3-keto,Δ4 moiety leading to 3α-OH,4,5α-dihydro derivatives. nih.gov Similarly, the 6β-hydroxy metabolite was the major product in incubations with human hepatocytes, aligning with findings from human liver microsomes. nih.gov However, a notable discrepancy exists, as the significant 6β-hydroxylation seen in vitro was not a major pathway observed in vivo in humans, suggesting that in vitro-in vivo extrapolation must be approached with caution. nih.gov

Mechanistic Studies of Biotransformation Reactions (e.g., Oxidation, Reduction, Conjugation)

The biotransformation of this compound involves a series of Phase I and Phase II metabolic reactions. nih.gov

Oxidation : The most prominent oxidative reaction identified in in vitro systems is the CYP3A4-mediated 6β-hydroxylation. tandfonline.com

Reduction : In humans, a significant metabolic pathway involves the reduction of the A-ring. This includes the transformation of the 3-keto-Δ4 moiety to yield various reduced derivatives, such as 3α-hydroxy, 5α(β)-dihydro and 3β-hydroxy, 5α-dihydro metabolites. nih.gov In rats, the reduction of the 3-keto,Δ4 moiety is also a major route. nih.gov

Conjugation : Phase II metabolism, particularly conjugation, is a major metabolic route for this compound in humans in vivo. The primary conjugation reaction is glucuronidation, which predominantly occurs at the 17β-hydroxy group. nih.gov This process increases the water solubility of the metabolite, facilitating its excretion. In rats, sulfate (B86663) conjugation of the 3-hydroxy substituent has also been observed. nih.gov

Other Reactions : In rats, a unique and major metabolic route involves the opening of the A-ring, which results in a 2-OH,4-carboxylic acid, 5α-H metabolite. nih.gov

Summary of this compound Biotransformation Reactions
Reaction TypeDescriptionKey MetabolitesSpecies ObservedEnzymes Involved
OxidationAddition of a hydroxyl group6β-hydroxy-11-methylenelynestrenolHuman, Monkey, Rabbit (in vitro)CYP3A4
ReductionReduction of the 3-keto-Δ4 moiety3α-hydroxy, 5α(β)-dihydro derivatives; 3β-hydroxy, 5α-dihydro derivativesHuman, RatNot specified
ConjugationAddition of glucuronic acid or sulfate17-O-glucuronide; 3-O-sulfateHuman (Glucuronide), Rat (Sulfate)UGTs, SULTs
Ring OpeningCleavage of the A-ring2-OH,4-carboxylic acid, 5α-H metaboliteRatNot specified

Comparative Analysis with Metabolism of Related Steroid Scaffolds

The metabolism of this compound can be compared with that of its structural predecessor, lynestrenol, to understand how the introduction of the 11-methylene group influences its metabolic fate.

Lynestrenol is a prodrug that is rapidly and almost completely converted to its active metabolite, norethisterone, in the liver during its first pass. wikipedia.org This conversion is catalyzed primarily by CYP2C19 (49.8%), with contributions from CYP2C9 (28.0%) and CYP3A4 (20.4%). wikipedia.org The main metabolic step is the introduction of a keto group at the C3 position. bioscientifica.com

Molecular Interactions and Receptor Binding Profiling Preclinical/in Vitro

In Vitro Receptor Binding Assays with Steroid Hormone Receptors

The interaction of 11-Methylenelynestrenol with steroid hormone receptors is a primary determinant of its biological effects. In vitro binding assays are employed to quantify the affinity of the compound for these receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Androgen Receptor Interaction Studies

Progesterone (B1679170) Receptor Interaction Studies

The progesterone receptor (PR) exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but have distinct transcriptional activities. wikipedia.orgnih.gov Progesterone, the natural ligand, binds to these receptors to regulate a variety of reproductive functions. nih.gov The binding of a synthetic compound to the PR can result in agonistic, antagonistic, or mixed effects, depending on the induced conformational change and subsequent recruitment of co-regulator proteins. nih.gov Specific quantitative binding data for this compound to the progesterone receptor isoforms are not currently available in published literature.

Estrogen Receptor Interaction Studies

Similar to other steroid receptors, the estrogen receptor (ER) has two main subtypes, ERα and ERβ, which mediate the physiological effects of estrogens. nih.gov The binding of a ligand to the ER can induce a conformational change that facilitates the interaction with coactivator or corepressor proteins, leading to the regulation of gene expression. nih.gov The relative binding affinity (RBA) of a compound for ERα and ERβ determines its estrogenic or anti-estrogenic potential. vegahub.eusemanticscholar.org Currently, there is a lack of specific published data detailing the binding affinity of this compound to either ERα or ERβ.

Enzyme Inhibition and Activation Studies (e.g., Steroidogenic Enzymes, Drug-Metabolizing Enzymes)

Steroidogenic enzymes, such as those in the cytochrome P450 (CYP) family (e.g., CYP11A1, CYP17A1, CYP21A2) and hydroxysteroid dehydrogenases (HSDs), are responsible for the biosynthesis of steroid hormones from cholesterol. mdpi.comnih.gov Inhibition or activation of these enzymes can significantly alter hormone levels. For instance, inhibition of CYP17A1 can block the production of androgens. mdpi.com

Drug-metabolizing enzymes, primarily the cytochrome P450 superfamily, are responsible for the biotransformation of a vast number of xenobiotics, including drugs. mdpi.comnih.govnih.gov Inhibition of these enzymes, such as CYP1A2, CYP2D6, and CYP3A4, can lead to drug-drug interactions by altering the clearance of co-administered medications. nih.gov In vitro assays using human liver microsomes are commonly used to assess the inhibitory potential of new compounds, often by determining their IC50 values. nih.govmdpi.com At present, specific data on the inhibitory or activating effects of this compound on steroidogenic or drug-metabolizing enzymes are not available in the scientific literature.

Protein-Ligand Interaction Analysis Using Biophysical Techniques (e.g., Surface Plasmon Resonance)

Biophysical techniques like Surface Plasmon Resonance (SPR) provide detailed insights into the kinetics of protein-ligand interactions. nih.govmdpi.com SPR is a label-free method that measures the association and dissociation rates of a mobile analyte (e.g., this compound) binding to a stationary ligand (e.g., a receptor protein) immobilized on a sensor chip. nih.govnicoyalife.com This allows for the determination of the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants. researchgate.net Such data offers a more dynamic understanding of the interaction compared to endpoint binding assays. There are currently no published studies that have utilized SPR or similar biophysical techniques to analyze the interaction of this compound with its potential protein targets.

Investigation of Cellular Signaling Pathway Modulation in Model Systems

The binding of this compound to its target receptors can initiate a cascade of intracellular signaling events that ultimately lead to a cellular response. Key signaling pathways often affected by steroid hormones include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. scienceopen.commdpi.comnih.gov Activation of this pathway involves a series of sequential phosphorylations of kinases. scienceopen.com

The PI3K/Akt signaling pathway is also central to cell survival, growth, and proliferation. mdpi.comfrontiersin.orgtechscience.com Activation of Akt can be initiated by various growth factors and hormones. techscience.com

The specific effects of this compound on these or other cellular signaling pathways have not been detailed in available preclinical studies. Research in this area would be necessary to elucidate the downstream consequences of its receptor binding.

Advanced Analytical Methodologies for Detection and Quantification

Development and Validation of Chromatographic Techniques for Purity and Quantification

Chromatographic methods are the cornerstone of quality control in pharmaceutical manufacturing, enabling the separation, identification, and quantification of an API and its related substances. humanjournals.com For 11-Methylenelynestrenol, which is recognized as Desogestrel (B1670305) EP Impurity B, robust chromatographic techniques are essential for its assessment in the final drug product. researchgate.neturjc.es Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is suitable for its intended purpose, providing documented evidence of its reliability. humanjournals.comymerdigital.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of synthetic steroids due to its versatility and precision. humanjournals.com The development of stability-indicating HPLC methods is crucial for separating this compound from the main API, such as Desogestrel, and other potential degradation products or impurities. innovareacademics.inresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common approach. Various methods have been developed for the simultaneous determination of Desogestrel and other steroid hormones, which are capable of resolving impurities like this compound. innovareacademics.inresearchgate.netresearchgate.net For instance, a gradient RP-HPLC method using a C18 column can achieve effective separation of Desogestrel and its potential impurities with high resolution. innovareacademics.inresearchgate.net The selection of the stationary phase is critical; while C18 columns are common, cyano stationary phases have also been employed to overcome large differences in hydrophobicity between analytes, providing balanced retention under isocratic conditions. ymerdigital.comnih.gov

Detection is typically performed using ultraviolet (UV) or diode-array detectors (DAD), often at wavelengths around 200-225 nm where the steroid structure absorbs light. innovareacademics.innih.gov For enhanced sensitivity with certain analytes, fluorescence detectors can also be used in conjunction with UV detectors. The validation of these HPLC methods involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and consistent results for routine quality control. ymerdigital.cominnovareacademics.in

Table 1: Examples of HPLC Conditions for Analysis of Related Steroids

ParameterMethod 1Method 2Method 3
Stationary Phase Zorbax SB C-18 (4.6 x 250mm, 5µm) innovareacademics.inresearchgate.netInertsil-C18 ODS ymerdigital.comCyano (CN) Stationary Phase nih.gov
Mobile Phase Gradient of Water and Acetonitrile innovareacademics.inresearchgate.netIsocratic Methanol and Water (45:55 v/v) ymerdigital.comIsocratic elution with proprietary solvents nih.gov
Flow Rate 1.0 mL/min ymerdigital.cominnovareacademics.inresearchgate.net0.45 mL/min nih.gov2.0 mL/min
Detector UV at 225 nm innovareacademics.inresearchgate.netUV at 210 nm ymerdigital.comUV at 200 nm nih.gov
Temperature Ambient ymerdigital.com30 °C nih.govNot Specified

This table is a compilation of data from various sources for illustrative purposes.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for steroid profiling due to its high chromatographic resolution, which is essential for separating numerous steroid isomers. ymerdigital.com For non-volatile or thermally unstable compounds like steroids, derivatization is a critical step to increase their volatility and thermal stability. mdpi.com This process involves converting polar functional groups, such as hydroxyl and ketone groups, into less polar derivatives, commonly through silylation or oximation, before injection into the GC system. mdpi.com

GC-MS provides highly characteristic electron ionization (EI) mass spectra that are suitable for confident identification of compounds by comparing them with extensive mass spectral libraries. ymerdigital.com This technique is particularly valuable for impurity profiling, where it can be used to identify and quantify trace amounts of substances like this compound in a bulk drug sample. acs.org The high resolving power of capillary GC columns, often with phenylmethylsilicone gum stationary phases, allows for the separation of structurally similar impurities. acs.org

Many pharmaceutical compounds, including steroids, are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, assessing the enantiomeric purity of a drug is critical. Chiral chromatography is the primary method for separating enantiomers. researchgate.net

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are commonly used for the chiral separation of steroids and other chiral molecules. humanjournals.comacs.org For example, polysaccharide columns have been successfully used to separate various synthetic corticoids, including chiral analogs. humanjournals.com Chiral HPLC methods have been developed to separate the enantiomeric pairs of various compounds, which can then be used as analytical standards to verify the enantiopurity of synthetic products. mdpi.com The development of such methods is essential for steroids with multiple chiral centers to ensure that the desired stereoisomer is produced and that unwanted enantiomeric impurities are controlled.

Table 2: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Compounds

CSP TypeBase MaterialCommon Applications
Polysaccharide-based Cellulose or Amylose derivatives on a silica (B1680970) supportBroad applicability for a wide range of chiral compounds, including synthetic corticoids. humanjournals.com
Cyclodextrin-based β-cyclodextrin and its derivatives bonded to silicaSeparation of molecules with aromatic rings and heterocyclic compounds. acs.org
Protein-based Proteins like Vancomycin immobilized on silicaSeparation of polar, ionizable, and neutral compounds.
Ligand Exchange Chiral bidentate ligandsSeparation of amino acids and their derivatives.

This table provides a general overview of common CSP types and their applications.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Application of Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for trace analysis and impurity profiling in pharmaceutical development. mdpi.com Its high sensitivity and specificity allow for the detection and quantification of impurities at levels far below what is possible with UV detection alone. nih.gov Techniques like ultra-performance liquid chromatography (UPLC) coupled to tandem mass spectrometry (UPLC-MS/MS) enable the rapid and sensitive profiling of multiple steroids simultaneously. nih.govmedrxiv.org

For quantifying trace levels of this compound, a UPLC-MS/MS method operating in Selected Reaction Monitoring (SRM) mode would be employed. nih.gov This approach provides excellent selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the matrix and other components. nih.gov The sensitivity of modern MS instruments allows for lower limits of quantitation (LLOQs) in the picogram per milliliter (pg/mL) range, which is critical for controlling potent impurities. nih.gov The development of these methods is essential for ensuring that all impurities, even those without a chromophore for UV detection, are identified and controlled. nih.gov

Method Optimization for Complex Biological and Chemical Matrices

Analyzing this compound in complex matrices such as biological fluids (serum, plasma) or pharmaceutical formulations presents significant challenges, primarily due to matrix effects. acs.orgmedrxiv.org Matrix effects, where the sample matrix suppresses or enhances the ionization of the analyte, can lead to inaccurate quantification. acs.org Therefore, method optimization focuses heavily on sample preparation and chromatographic conditions.

Effective sample preparation is the first line of defense against matrix effects. Techniques include:

Liquid-Liquid Extraction (LLE): A traditional method to separate the analyte of interest from the sample matrix based on differential solubility. plos.org

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. This is widely used for cleaning up steroid samples from serum. acs.org

Magnetic Bead Extraction: An automated and efficient method that uses magnetic beads to isolate analytes, effectively addressing matrix effects in steroid profiling. acs.org

Chromatographic optimization may involve adjusting the mobile phase composition or using post-column infusion of additives like ammonium (B1175870) fluoride, which has been shown to enhance the ionization of certain steroids, thereby improving sensitivity. medrxiv.org For complex biological samples, developing a robust UPLC-MS/MS assay with optimized sample cleanup is crucial for achieving accurate and reproducible results. medrxiv.orgplos.org

Role as a Reference Standard in Analytical Quality Control and Impurity Assessment of Related Steroid APIs

This compound, identified as Desogestrel EP Impurity B, serves a critical role as a reference standard in the analytical quality control of related steroid APIs. researchgate.neturjc.es A reference standard is a highly purified compound used as a measurement benchmark. In pharmaceutical analysis, it is used to:

Identify Impurities: By comparing the retention time or mass spectrum of a peak in a sample chromatogram to that of the this compound standard, its presence can be confirmed.

Quantify Impurities: The reference standard is used to create a calibration curve, allowing for the precise quantification of the impurity in a drug substance or product. innovareacademics.in

Method Validation: It is essential for validating analytical methods, including specificity (ensuring the method can resolve the impurity from the API), linearity, accuracy, and determining the limit of detection (LOD) and limit of quantitation (LOQ). humanjournals.comymerdigital.com

The availability of a well-characterized reference standard for this compound is fundamental for pharmaceutical manufacturers to control impurities in Desogestrel. humanjournals.cominnovareacademics.in This control is a key aspect of regulatory compliance and is necessary for filings such as Abbreviated New Drug Applications (ANDAs). urjc.es Its use ensures the consistency, safety, and efficacy of the final pharmaceutical product. humanjournals.com

Preclinical in Vitro and Animal Model Investigations for Basic Research

In Vitro Studies on Cellular Models for Fundamental Biological Processes

There is no available scientific literature detailing the in vitro effects of 11-Methylenelynestrenol on cellular models.

Investigation of Compound Effects on Cell Proliferation and Apoptosis Pathways

No studies have been published investigating the impact of this compound on cell proliferation or the induction of apoptosis. Research on other compounds demonstrates that such studies typically involve treating cancer cell lines to observe effects on growth and programmed cell death pathways. innovareacademics.innih.govwikipedia.orgnih.govpharmacompass.com However, no such data exists for this compound.

Analysis of Gene and Protein Expression Modulation

Information regarding the ability of this compound to modulate gene and protein expression is not available. This type of analysis is crucial for understanding a compound's mechanism of action at a molecular level, often involving techniques to measure changes in specific mRNA and protein levels following treatment. nih.govru.nlwisdomlib.orgresearchgate.net

Studies on Intracellular Signaling Cascades

There are no documented studies on how this compound affects intracellular signaling cascades. Such research would explore the compound's influence on communication pathways within cells, like the MAPK or PI3K/Akt pathways, which are critical for regulating cellular processes such as proliferation and survival.

Animal Model Studies for Understanding Disposition and Mechanistic Interactions

No data from animal model studies for this compound has been made public. The parent compound, Lynestrenol, is known to be a prodrug that is converted to the active metabolite norethisterone in the liver. However, the specific metabolic fate and interaction profile of the 11-methylene derivative remain uncharacterized.

Pharmacokinetic Profiling and Biodistribution Analysis in Preclinical Species

Pharmacokinetic (PK) and biodistribution profiles for this compound are not available in the scientific literature. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in an organism. Biodistribution analysis tracks where a compound travels within the body, typically involving the measurement of its concentration in various organs and tissues at different time points. Without such studies, the disposition of this compound in preclinical species is unknown.

In Vivo Receptor Occupancy and Ligand-Binding Studies

There is a lack of published in vivo receptor occupancy and ligand-binding studies for this compound. These studies are performed to determine how well a drug binds to its intended target receptor in a living organism and at what dose levels effective receptor engagement is achieved. dalton.com The absence of this data means its primary molecular targets and the extent of its engagement with them in vivo have not been publicly delineated.

Exploration of Endogenous Enzyme Systems and Their Interaction with the Compound

The metabolic fate of this compound is intrinsically linked to the enzymatic pathways that process its parent compound, desogestrel (B1670305). As an impurity and structural analogue, it is subjected to the same families of metabolic enzymes, primarily located in the liver and intestines. wikipedia.orgnih.gov In vitro studies using human liver microsomes have been fundamental in elucidating these metabolic routes. researchgate.net

The primary enzymes responsible for the biotransformation of these steroidal compounds belong to the Cytochrome P450 (CYP) superfamily. nih.govontosight.ai The initial and critical step in the metabolism of the parent compound, desogestrel, is its rapid conversion into its biologically active metabolite, etonogestrel (B1671717) (also known as 3-keto-desogestrel). nih.gov This bioactivation is catalyzed by CYP-dependent enzymes, involving unstable intermediates such as 3α-hydroxydesogestrel and 3β-hydroxydesogestrel. nih.govontosight.ai While initial in vitro studies suggested that CYP2C9 and possibly CYP2C19 were the key enzymes in this conversion, subsequent research has indicated that their role may not be as critical as once thought. nih.govsvelic.se

Once the active metabolite is formed, it undergoes further metabolism, which is predominantly catalyzed by CYP3A4. nih.govsvelic.se The activity of CYP3A4 can be influenced by various substances; for instance, inducers like St. John's wort can increase its metabolic rate, while inhibitors can decrease it, affecting the clearance of the steroid. geekymedics.com

Other significant metabolic pathways identified for the parent compound, which are also relevant for this compound, include hydroxylation at multiple positions on the steroid nucleus. Studies have identified hydroxylation occurring at the C6 (specifically 6β-OH), C13-ethyl, and potentially the C15 positions. nih.gov Furthermore, a minor but notable metabolic route involves the removal of the C11-methylene group, which converts a small fraction of desogestrel into levonorgestrel. wikipedia.org This pathway is directly relevant to this compound, as it targets the defining structural feature of the compound.

In addition to these Phase I oxidative reactions, Phase II conjugation reactions also play a major role. The formation of glucuronic acid and sulfate (B86663) conjugates, particularly of the 3α-hydroxy metabolites, is a significant route of metabolism, facilitating the excretion of the compound. researchgate.netnih.gov

Enzyme FamilySpecific EnzymeRole in Metabolism of Parent Compound (Desogestrel)Potential Interaction with this compound
Cytochrome P450 (CYP)CYP2C9 / CYP2C19Implicated in the initial bioactivation (hydroxylation) to form active metabolites. nih.govsvelic.seLikely involved in initial oxidative metabolism due to structural similarity.
CYP3A4Catalyzes the further metabolism and clearance of the active metabolite (etonogestrel). nih.govsvelic.seExpected to be a primary enzyme for subsequent metabolism and clearance.
Other CYPsResponsible for hydroxylation at C6, C13, and C15 positions and removal of the C11-methylene group. wikipedia.orgnih.govPotentially hydroxylates the steroid core and may cleave the C11-methylene group.
Transferases (Phase II)GlucuronosyltransferasesConjugation of hydroxylated metabolites with glucuronic acid for excretion. nih.govMetabolites of this compound are likely substrates for glucuronidation.
SulfotransferasesConjugation of hydroxylated metabolites with sulfate groups for excretion. nih.govMetabolites of this compound are likely substrates for sulfation.

Development and Characterization of Novel In Vitro and Ex Vivo Research Models

The investigation of steroid hormones and their metabolites, including impurities like this compound, relies on a variety of sophisticated in vitro and ex vivo models that aim to replicate human physiological conditions. These models are crucial for studying metabolic pathways, receptor interactions, and biological activity.

In Vitro Models

In vitro models are indispensable for initial screening and mechanistic studies. mdpi.com For steroid metabolism, human liver microsomes are a standard tool, providing a concentrated source of CYP enzymes to study the formation of metabolites from a parent compound. researchgate.net The metabolism of desogestrel has been successfully characterized using these preparations. researchgate.net Another key site of first-pass metabolism is the intestine. The Ussing chamber technique, which utilizes sheets of intestinal mucosa from the ileum or colon, has been employed to study the metabolism of desogestrel as it passes through the gut wall, demonstrating the formation of its active metabolite even before reaching the liver. nih.gov

To assess the specific hormonal activity of compounds, mechanism-based assays are used. Reporter gene assays in engineered cell lines, such as the AR and ERα CALUX cell lines, are effective tools for screening the agonistic and antagonistic effects of compounds on androgen and estrogen receptors. oup.com For a broader look at steroid synthesis and metabolism, human adrenocortical cell lines like the H295R line are valuable. These cells produce a wide range of steroid hormones and are used to screen for chemicals that might disrupt steroidogenesis, making them a suitable model for examining the endocrine effects of this compound. jst.go.jp

Ex Vivo Models

Ex vivo models offer a higher level of biological complexity by maintaining tissue architecture and cellular interactions, bridging the gap between in vitro cultures and in vivo studies. nih.gov For research on progestins, myometrial explants from the uterus provide a superior model to simple cell cultures for studying progesterone (B1679170) signaling, as they preserve the in vivo tissue structure and receptor levels. oup.com

Similarly, a model using microstructures of fresh human breast tissue has been developed to study the effects of hormones in a setting that closely reflects the biological complexities of the breast. nih.gov This system preserves intercellular contacts and hormone responsiveness for several days, allowing for the study of paracrine signaling between different cell types in response to steroid hormones. nih.gov For investigating effects on the reproductive cycle, an ex vivo ovulation system using mature murine follicles has been established. This model recapitulates the key events of ovulation and can be used for high-throughput screening of compounds that may interfere with this process, making it relevant for testing potential non-hormonal contraceptives or the off-target effects of hormonal impurities. nih.gov

Model TypeModel SystemTissue/Cells UsedPrimary Application in Steroid ResearchReference
In VitroLiver MicrosomesHuman liver cell endoplasmic reticulumStudying Phase I and Phase II metabolic pathways. researchgate.net
In VitroUssing ChamberHuman intestinal mucosa (ileum/colon)Investigating first-pass metabolism in the gut wall. nih.gov
In VitroReporter Gene AssayEngineered mammalian cell lines (e.g., CHO, CALUX)Screening for specific hormone receptor (e.g., androgen, estrogen) agonism/antagonism. oup.com
In VitroAdrenocortical Cell LineHuman adrenocortical cells (e.g., H295R)Screening for endocrine disruption and effects on steroidogenesis. jst.go.jp
Ex VivoMyometrial ExplantsHuman uterine myometrial tissueStudying progesterone receptor signaling in a preserved tissue architecture. oup.com
Ex VivoBreast Tissue MicrostructuresFresh human breast tissueAnalyzing hormone action and paracrine signaling in a complex tissue environment. nih.gov
Ex VivoOvulation SystemMature murine ovarian folliclesScreening compounds for effects on ovulation and discovering ovulatory pathways. nih.gov

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity and interactions. acs.org Methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure of complex molecules like 11-Methylenelynestrenol. mdpi.com These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are critical for predicting how the molecule will interact with biological targets.

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For progestins, these frontier orbitals are crucial in understanding their interaction with the progesterone (B1679170) receptor.

Molecular Electrostatic Potential (ESP): The ESP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative potential regions, typically around carbonyl groups in steroids, are key pharmacophoric features for receptor binding.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the local electronic environment. These charges are instrumental in understanding intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are vital for ligand-receptor binding. Studies on steroid hormones have shown that partial charge-based descriptors are significant in explaining binding affinity to receptors. kg.ac.rs

Table 1: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the propensity to donate electrons in interactions with the receptor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Reflects the ability to accept electrons, crucial for forming stable ligand-receptor complexes.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (ESP) The 3D distribution of charge around the molecule. Identifies key electronegative regions (e.g., around the C3-keto group and the ethynyl (B1212043) group) for interaction with the progesterone receptor.

| Partial Atomic Charges | The charge assigned to individual atoms. | Quantifies the electrostatic interactions with specific amino acid residues in the receptor's binding pocket. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

To understand how this compound exerts its biological effect, it is crucial to study its interaction with its primary target, the progesterone receptor (PR). Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. acs.org This method involves placing the ligand (this compound) into the binding site of the receptor (PR) and evaluating the binding affinity using a scoring function. Docking studies on various progestins have identified key amino acid residues within the PR ligand-binding domain that are crucial for interaction. These typically include residues that can form hydrogen bonds with the keto group at C3 and hydrophobic interactions with the steroid scaffold. For instance, studies on other progestins have highlighted the importance of residues like Leu718, Gln725, Arg766, and Asn719 in the progesterone receptor for stabilizing the ligand.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.gov Starting from a docked pose, MD simulations calculate the atomic movements by solving Newton's equations of motion, offering insights into the stability of the complex, the flexibility of the protein, and the role of water molecules. For progestins, MD simulations can reveal how the ligand induces conformational changes in the receptor, which is a critical step in initiating a biological response. The flexibility of certain regions of the PR, such as helix 12, is known to be important in distinguishing between agonists and antagonists. scielo.br

Table 2: Key Amino Acid Residues in the Progesterone Receptor Binding Pocket Interacting with Progestins

Amino Acid Residue Type of Interaction Potential Role in Binding this compound
Gln725 Hydrogen Bond Likely interacts with the C3-keto group.
Asn719 Hydrogen Bond Can form hydrogen bonds with the ligand.
Arg766 Hydrogen Bond, van der Waals Contributes to the stability of the ligand in the binding pocket.
Leu718 Hydrophobic Interacts with the steroid A-ring.
Met801 Hydrophobic Forms part of the hydrophobic pocket accommodating the steroid core.
Phe778 Hydrophobic Interacts with the B and C rings of the steroid.
Met909 Hydrophobic Can have steric interactions with bulky substituents, influencing agonist vs. antagonist activity.

This table is based on data from docking studies of various progestins with the progesterone receptor and represents likely interactions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of this compound, QSAR studies on a series of progestins can identify the key molecular features that determine their binding affinity to the progesterone receptor.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are then used to build a model that can predict the activity of new or untested compounds. QSAR studies on progestins have consistently shown that a combination of steric, electronic, and hydrophobic parameters is crucial for high binding affinity. scielo.brnih.gov For example, the presence of an ethynyl group at the 17α-position and the nature of substituents at other positions significantly influence activity. unicamp.br

Table 3: Common Descriptors Used in QSAR Models for Progestin Activity

Descriptor Type Example Descriptors Relevance to this compound's Activity
Electronic Partial charges on key atoms, Dipole moment, HOMO/LUMO energies Govern the strength of electrostatic and orbital interactions with the receptor.
Steric/Topological Molecular volume, Surface area, Shape indices (e.g., Kappa indices) Define the size and shape complementarity with the receptor's binding pocket.
Hydrophobic LogP (octanol-water partition coefficient) Represents the compound's ability to partition into the hydrophobic core of the receptor.

| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming specific hydrogen bonds that anchor the ligand. |

While a specific QSAR model for this compound is not published, the principles derived from studies on other progestins can guide the rational design of new analogues with potentially enhanced activity.

In Silico Prediction of Biotransformation Pathways and Enzyme Substrate Specificity

The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. In silico tools can predict the likely metabolites of a compound like this compound by simulating its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov These predictive models are based on two main approaches:

Rule-based systems: These systems use a predefined set of biotransformation rules derived from known metabolic reactions. For a given molecule, the system identifies reactive sites and applies the relevant rules to generate potential metabolites. lhasalimited.org

Machine learning models: These models are trained on large datasets of known enzyme substrates and their metabolites. They can predict the site of metabolism (SOM) on a new molecule and the likelihood of it being a substrate for a particular enzyme. univie.ac.at

For steroids like this compound, common metabolic transformations include hydroxylation, reduction of ketone groups, and conjugation. In silico models can predict which carbon atoms are most susceptible to hydroxylation by various CYP isoforms (e.g., CYP3A4, CYP2C9). nih.gov For example, the presence of the methylene (B1212753) group at C11 in this compound introduces a potential new site for metabolism compared to its parent compound, lynestrenol.

Predicting enzyme substrate specificity involves docking the molecule into the active site of a specific enzyme model (e.g., a homology model of a CYP enzyme) and evaluating the binding affinity and the proximity of a reactive atom to the enzyme's catalytic center. nih.gov This can help to identify the primary enzymes responsible for the metabolism of this compound, providing insights into potential drug-drug interactions.

Table 4: Predicted Biotransformation Reactions for Progestins

Biotransformation Type Mediating Enzymes (Examples) Potential Impact on this compound
Hydroxylation CYP3A4, CYP2C9, CYP2D6 Addition of -OH groups at various positions on the steroid core, potentially altering activity and increasing water solubility for excretion. The C11-methylene group is a likely site.
Reduction Carbonyl reductases Reduction of the C3-keto group, which would likely decrease or abolish progestational activity.
Aromatization Aromatase (CYP19A1) Conversion of the A-ring to a phenolic ring, leading to estrogenic activity. The specific structure of this compound makes this less likely than for some other steroids.

| Conjugation (Phase II) | UGTs, SULTs | Addition of glucuronic acid or sulfate (B86663) groups to hydroxylated metabolites, facilitating excretion. |

Future Research Directions and Emerging Methodologies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Analysis

The era of "omics" has revolutionized biological research by enabling the large-scale study of molecules that constitute a cell, tissue, or organism. mdpi.com For a comprehensive analysis of 11-Methylenelynestrenol, the integration of metabolomics and proteomics stands out as a particularly promising avenue.

Metabolomics , the systematic study of small molecules or metabolites within a biological system, can provide a direct snapshot of the physiological or pathophysiological state. biospec.net By applying metabolomic profiling, researchers can identify and quantify the downstream effects of this compound on cellular metabolic pathways. biospec.netfrontiersin.org Techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS) can be employed to analyze the metabolic signatures in biological samples (e.g., plasma, tissues) following exposure to the compound. nih.gov This can reveal alterations in key metabolic pathways, such as amino acid, lipid, and steroid metabolism, offering clues to its mechanism of action and potential biomarkers of effect. frontiersin.orgnih.gov

Proteomics , the large-scale study of proteins, provides a complementary layer of information by revealing how this compound influences the expression and function of proteins. metwarebio.com Mass spectrometry-based proteomic analyses can identify proteins that are differentially expressed in response to the compound. nih.govfrontiersin.org This can help in understanding the cellular processes modulated by this compound. frontiersin.org For instance, proteomic analysis of cerebrospinal fluid or other biofluids could uncover changes in protein networks associated with the compound's activity. nih.gov

The true power lies in the integrated analysis of proteomics and metabolomics data . metwarebio.commetwarebio.com This multi-omics approach allows for the establishment of correlations between changes in protein expression and alterations in metabolic profiles, providing a more holistic and mechanistic understanding of the compound's biological impact. metwarebio.commetwarebio.com Such integrated analyses can help to construct comprehensive models of the molecular mechanisms affected by this compound. metwarebio.com

Development of Advanced Bioanalytical Techniques for Ultra-Trace Detection

The ability to detect and quantify minute amounts of this compound and its metabolites is crucial for pharmacokinetic studies and for understanding its distribution and fate in biological systems. Future research will likely focus on the development of more sensitive and specific bioanalytical methods.

Advanced analytical platforms, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are at the forefront of ultra-trace detection. nih.gov Innovations in this area aim to lower the limits of detection (LOD) and quantification (LOQ), enabling the measurement of the compound at picogram or even femtogram levels. nih.gov This is particularly important for studying low-dose effects and for analyzing samples with limited volume.

Furthermore, the development of novel sample preparation techniques will be critical. Methods that minimize matrix effects and improve the recovery of the analyte from complex biological matrices are essential for accurate and reproducible quantification. High-performance liquid chromatography (HPLC) combined with ion-trap mass spectrometry is a powerful tool for the separation and simultaneous determination of various steroids and their impurities, including this compound.

Exploration of Novel Synthetic Routes Utilizing Biocatalysis or Flow Chemistry Principles

While traditional chemical synthesis has been instrumental in producing this compound, future research is expected to explore more efficient, sustainable, and scalable synthetic strategies. numberanalytics.com Two promising areas in this regard are biocatalysis and flow chemistry. uva.nl

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. mdpi.com This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. mdpi.comuiowa.edu For steroid synthesis, biocatalysts like cytochrome P450 enzymes and hydroxysteroid dehydrogenases can be employed to introduce specific functional groups with high precision, a task that is often challenging with conventional chemical methods. uiowa.edunih.govacs.org Research in this area could lead to the development of novel enzymatic routes for the synthesis of this compound and its derivatives, potentially leading to higher yields and fewer side products. rsc.org

Flow chemistry , or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. nih.govaurigeneservices.com This technology offers benefits such as improved reaction control, enhanced safety, easier scalability, and the potential for automation. uva.nlnih.gov The integration of biocatalysis with flow chemistry (flow biocatalysis) is a particularly exciting prospect, combining the selectivity of enzymes with the efficiency of continuous processing. mdpi.comnih.gov This could streamline the synthesis of complex steroids like this compound, making the process more economical and sustainable. uva.nlnih.gov

Interdisciplinary Approaches in Chemical Biology and Systems Biology for Compound Elucidation

A deeper understanding of this compound necessitates a move beyond traditional pharmacology and chemistry towards more integrated, interdisciplinary approaches. stanford.edu Chemical biology and systems biology are two fields that are central to this paradigm shift. uottawa.cauct.ac.za

Chemical biology applies chemical techniques and tools to study and manipulate biological systems. In the context of this compound, chemical biology approaches could involve the design and synthesis of molecular probes based on the compound's structure. These probes could be used to identify its direct molecular targets and interaction partners within the cell, providing crucial insights into its mechanism of action.

Systems biology aims to understand the complex interactions within biological systems as a whole. researchgate.net By integrating experimental data from various omics platforms with computational modeling, systems biology can create comprehensive models of how this compound perturbs cellular networks. uottawa.caresearchgate.net This approach allows researchers to move from studying individual components to understanding the emergent properties of the system in response to the compound. uottawa.ca The integration of chemical biology and systems biology, often referred to as systems chemical biology, can provide a powerful framework for elucidating the multifaceted effects of small molecules like this compound on complex biological systems. nih.gov

Q & A

Q. How can researchers validate computational predictions of this compound’s off-target effects?

  • Methodological Answer : Perform high-throughput screening against kinase panels or GPCR libraries. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-validate with transcriptomic profiling (RNA-seq) to identify unintended pathway modulation .

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